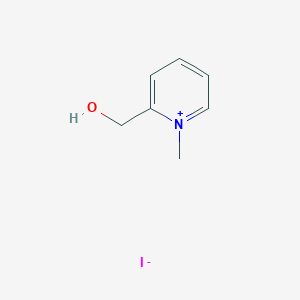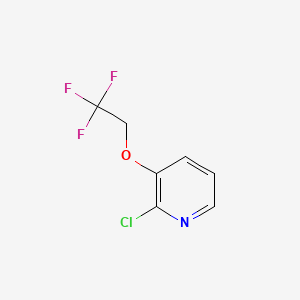
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Vue d'ensemble
Description
“2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” is a pyridine derivative . It has been found to have good fungicidal activity . It is also an intermediate for Lansoprazole , which is used as a gastric proton pump inhibitor .
Synthesis Analysis
The compound was synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane .Molecular Structure Analysis
The molecular formula of the compound is C7H5ClF3NO . The pyridine ring and the O and Cl atoms are nearly coplanar, with the largest deviation from the mean plane being 0.078 (6) Å .Chemical Reactions Analysis
The compound is synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.57 g/mol . It has a topological polar surface area of 22.1 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 211.0011760 g/mol .Applications De Recherche Scientifique
Synthesis and Herbicide Development
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010). The compound is derived from nicotinamide through various chemical processes, such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with the overall yield being optimized up to 48.7%.
Crystal Structure Analysis and Fungicidal Activity
The crystal structure of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has been analyzed, revealing that the pyridine ring and the O and Cl atoms are almost coplanar. This compound has demonstrated good fungicidal activity, making it avaluable compound in the agricultural sector (Pin‐liang Wang et al., 2007).
Formation of Derivatives for Further Research
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is used to create various derivatives, like 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine. This derivative's formation involves a reaction with phenylmethanethiol. The resulting compound's crystal structure includes weak aromatic π–π stacking, which influences its packing and potential applications in further research (Zhiqiang Feng et al., 2010).
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It's particularly prominent in the creation of herbicides, indicating its significant role in both healthcare and agricultural industries (Li Zheng-xiong, 2004).
Propriétés
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMJBMTEOTFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036188 | |
| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
256473-04-8 | |
| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256473-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

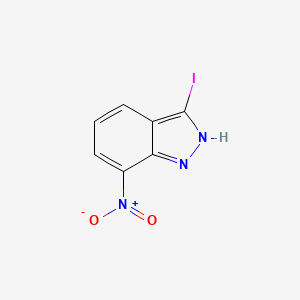
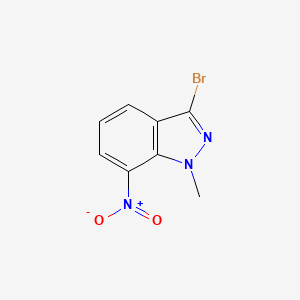
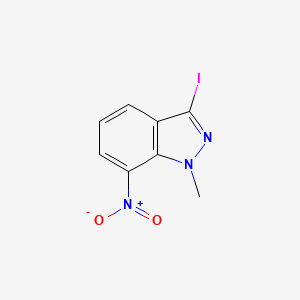
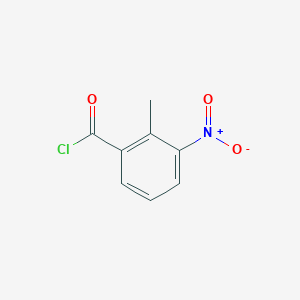
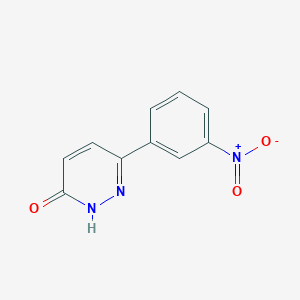
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)
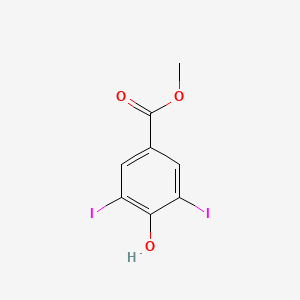
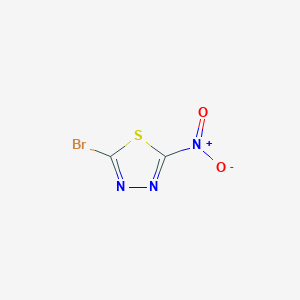
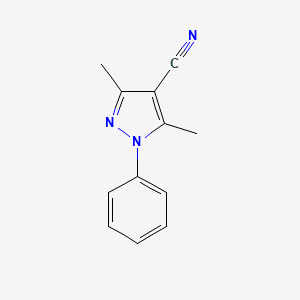
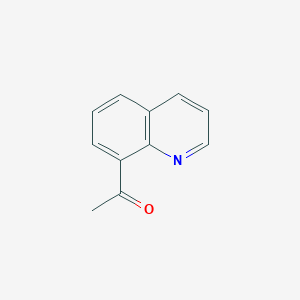
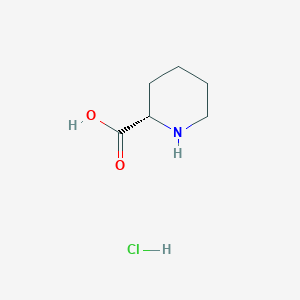
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

